molecular formula C10H14N2 B016586 3-Methyl-5-(pyrrolidin-2-yl)pyridine CAS No. 126741-11-5

3-Methyl-5-(pyrrolidin-2-yl)pyridine

Cat. No. B016586
M. Wt: 162.23 g/mol
InChI Key: ROFRZRRVJWMLMU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "3-Methyl-5-(pyrrolidin-2-yl)pyridine" involves intricate chemical reactions and methodologies. One approach includes the condensation of 1,3-diones and 2-(aminomethyl)pyridine, leading to the formation of 3,5-disubstituted- and 3,4,5-trisubstituted-2-(2-pyridyl)pyrroles, showcasing the versatility of pyridyl and pyrrolidinyl groups in synthesis processes (Klappa et al., 2002).

Molecular Structure Analysis

The structure of compounds containing pyrrolidinyl and pyridyl groups has been extensively studied using techniques such as single-crystal X-ray diffraction. These studies provide detailed insights into the molecular geometry, bond lengths, angles, and overall conformation of such molecules, illustrating the influence of these groups on the molecular architecture (Jin et al., 2023).

Chemical Reactions and Properties

Compounds similar to "3-Methyl-5-(pyrrolidin-2-yl)pyridine" exhibit a range of chemical behaviors, including reactions with nucleophiles under acidic or basic conditions to yield various substituted derivatives. These reactions are significant for the functionalization of the pyridine and pyrrolidine moieties, demonstrating the reactivity and versatility of these compounds in organic synthesis (Goto et al., 1991).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are critical for their application in various fields. Studies focusing on the crystalline architecture through supramolecular interactions provide insights into the solid-state characteristics of these compounds, influencing their physical behavior and application potential (Zhu et al., 2014).

Chemical Properties Analysis

The chemical properties, such as acidity/basicity, reactivity towards different reagents, and photoluminescent properties, are essential for understanding the chemical behavior and potential applications of "3-Methyl-5-(pyrrolidin-2-yl)pyridine" related compounds. Research into these aspects reveals the complex interplay between structure and reactivity, highlighting the compound's utility in various chemical reactions and applications (Zhu et al., 2014).

Scientific Research Applications

Pyrrolidines in Cycloaddition Reactions

Pyrrolidines, including derivatives like 3-Methyl-5-(pyrrolidin-2-yl)pyridine, play a crucial role in cycloaddition reactions. A study by Żmigrodzka et al. (2022) highlighted the synthesis of pyrrolidines in a [3+2] cycloaddition reaction involving N-methyl azomethine ylide and nitropropene. This reaction is significant for producing compounds used in medicine and industry, such as dyes and agrochemical substances (Żmigrodzka et al., 2022).

Synthesis of Thioanalogues

In the synthesis of N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione and N-1-methyl-(5-pyridin-3-yl)pyrrolidine-2-thione, compounds analogous to N-1-methylanabasine and nicotine, respectively, were explored. These thioanalogues have been structurally confirmed and studied for their spectral characteristics, showing significant potential in chemical research (Wojciechowska-Nowak et al., 2011).

Methylation of Pyridines

Grozavu et al. (2020) developed a novel catalytic method for the methylation of pyridines, crucial for drug discovery. This method utilizes methanol and formaldehyde, providing an innovative approach for direct methyl group introduction onto the aromatic ring of pyridines, like 3-Methyl-5-(pyrrolidin-2-yl)pyridine (Grozavu et al., 2020).

Electroluminescence in OLEDs

Su et al. (2021) highlighted the use of pyrazol-pyridine ligands in synthesizing orange-red iridium (III) complexes for organic light-emitting devices (OLEDs). These compounds show high phosphorescence quantum yields and remarkable performance in OLEDs, indicating the potential application of pyridine derivatives in advanced electronic devices (Su et al., 2021).

Pyrrolylpyridines Synthesis

Nedolya et al. (2015) conducted a study on the synthesis of pyrrolylpyridines from alkynes and isothiocyanates. This synthesis path creates a unique combination of pyrrole and pyridine rings in a single molecule, potentially enhancing their intrinsic properties and creating new applications in various scientific fields (Nedolya et al., 2015).

Future Directions

The future directions for “3-Methyl-5-(pyrrolidin-2-yl)pyridine” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. For instance, one study suggested that pyrazolo-pyridine analogs could potentially be developed into future anti-inflammatory drugs .

properties

IUPAC Name

3-methyl-5-pyrrolidin-2-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-5-9(7-11-6-8)10-3-2-4-12-10/h5-7,10,12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFRZRRVJWMLMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C2CCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00508854
Record name 3-Methyl-5-(pyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-(pyrrolidin-2-yl)pyridine

CAS RN

126741-11-5
Record name 3-Methyl-5-(pyrrolidin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00508854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-5-(pyrrolidin-2-yl)pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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